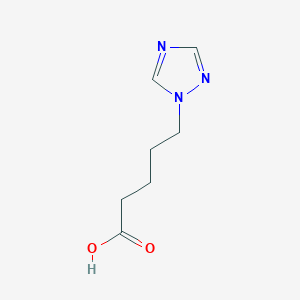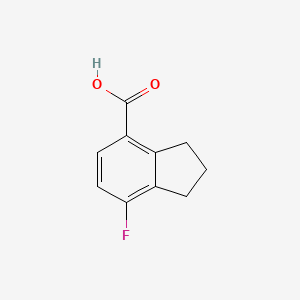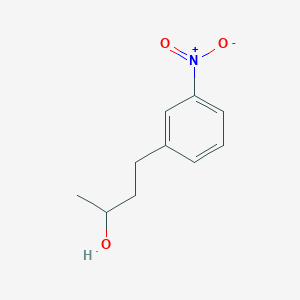
4-(3-Nitrophenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Nitrophenyl)butan-2-ol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a butan-2-ol moiety
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 3-phenylbutan-2-ol using nitric acid and sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the formation of by-products.
Reduction Reaction: Another method involves the reduction of 3-nitrophenylbutan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-(3-nitrophenyl)butan-2-one.
Reduction: The nitro group can be reduced to an amino group, resulting in 4-(3-aminophenyl)butan-2-ol.
Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 4-(3-nitrophenyl)butan-2-one.
Reduction: 4-(3-aminophenyl)butan-2-ol.
Substitution: Various halogenated derivatives.
科学研究应用
4-(3-Nitrophenyl)butan-2-ol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism by which 4-(3-Nitrophenyl)butan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
相似化合物的比较
4-Nitrophenol: Similar structure but lacks the butan-2-ol moiety.
3-Nitrophenol: Different position of the nitro group on the phenyl ring.
4-(3-Aminophenyl)butan-2-ol: Reduced form of the compound.
Uniqueness: 4-(3-Nitrophenyl)butan-2-ol is unique due to its combination of the nitro group and the butan-2-ol moiety, which provides distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
4-(3-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7-8,12H,5-6H2,1H3 |
InChI 键 |
MIWOGVDYBDRDAD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC(=CC=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


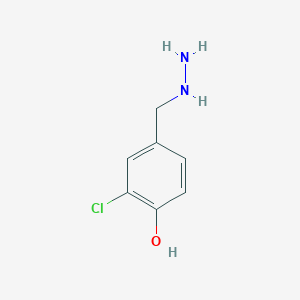
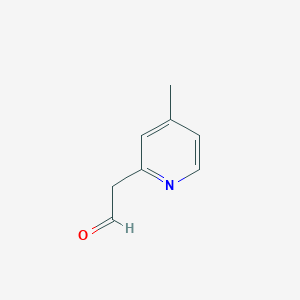
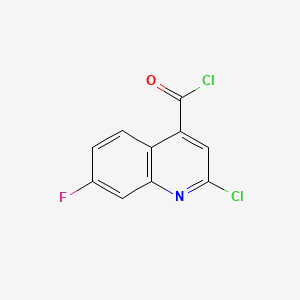
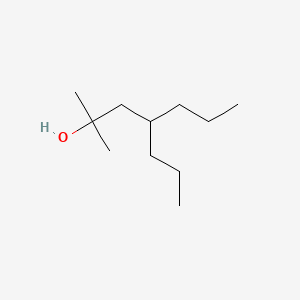
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
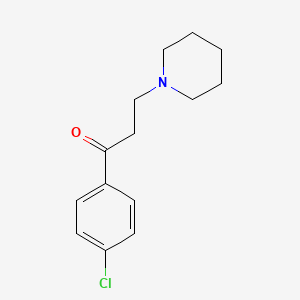
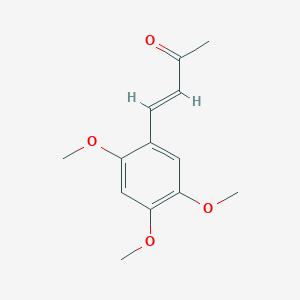
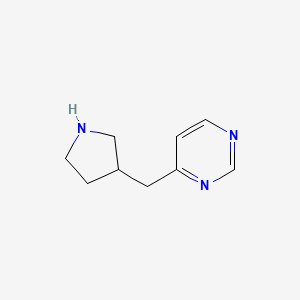
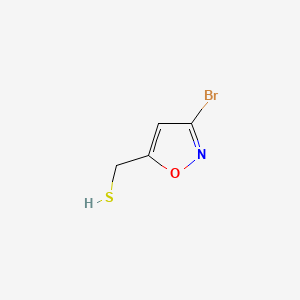
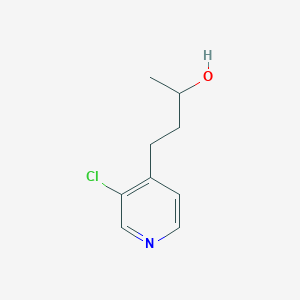
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
